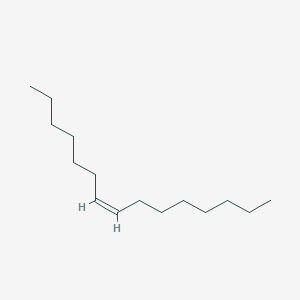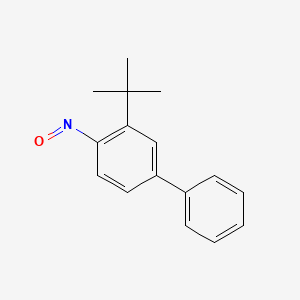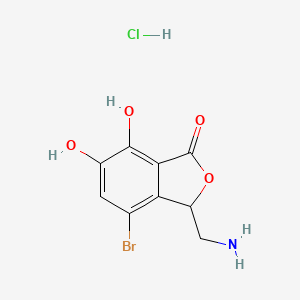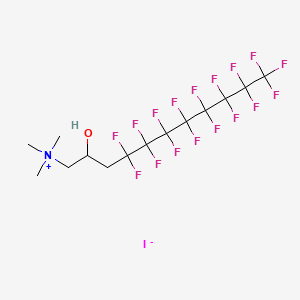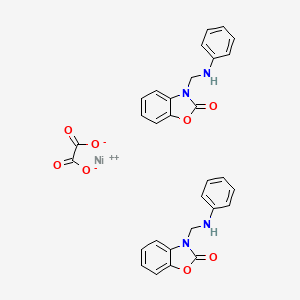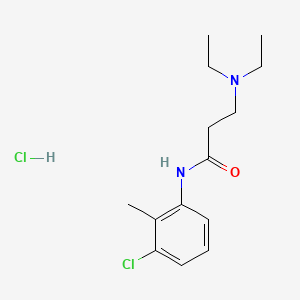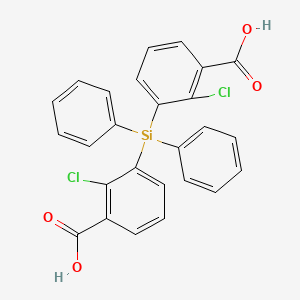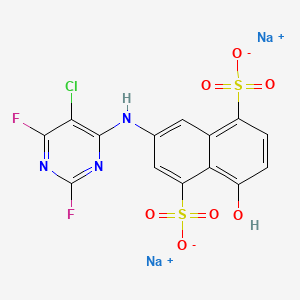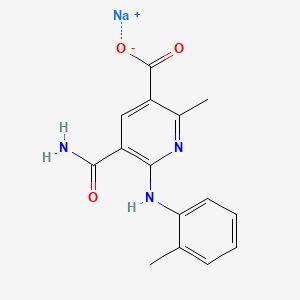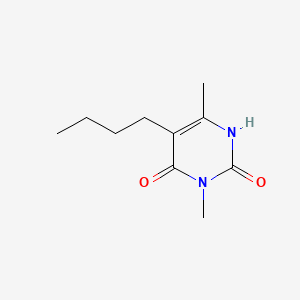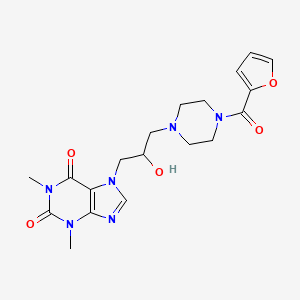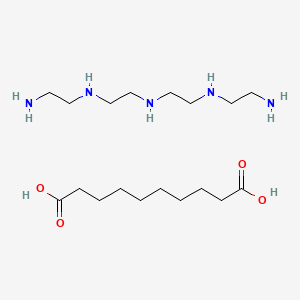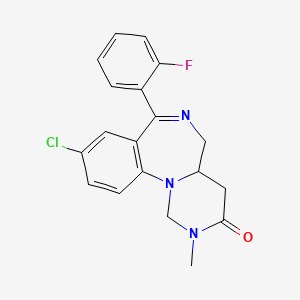
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride is a complex organic compound that belongs to the class of phthalazinones. These compounds are known for their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include phthalic anhydride, 4-fluorobenzyl chloride, and 1-(2-phenylethyl)-4-piperidone. The reactions may involve:
Condensation reactions: to form the phthalazinone core.
Nucleophilic substitution: to introduce the 4-fluorophenyl group.
Reductive amination: to attach the piperidinyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group.
Reduction: Reduction reactions could be used to modify the phthalazinone core.
Substitution: Various substitution reactions can occur, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of derivatives:
Biology
Biological assays: It may be used in biological assays to study its effects on different biological systems.
Medicine
Therapeutic potential: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Pharmaceuticals: It might be used in the development of new pharmaceutical agents.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, it might involve:
Binding to receptors: The compound could bind to specific receptors in the body, modulating their activity.
Enzyme inhibition: It might inhibit certain enzymes, affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phthalazinone derivatives: Other compounds in the phthalazinone class.
Fluorophenyl derivatives: Compounds containing the 4-fluorophenyl group.
Piperidinyl derivatives: Compounds with the piperidinyl moiety.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential.
Propiedades
Número CAS |
110406-66-1 |
|---|---|
Fórmula molecular |
C28H29ClFN3O |
Peso molecular |
478.0 g/mol |
Nombre IUPAC |
4-[(4-fluorophenyl)methyl]-2-[1-(2-phenylethyl)piperidin-4-yl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C28H28FN3O.ClH/c29-23-12-10-22(11-13-23)20-27-25-8-4-5-9-26(25)28(33)32(30-27)24-15-18-31(19-16-24)17-14-21-6-2-1-3-7-21;/h1-13,24H,14-20H2;1H |
Clave InChI |
AZLZTOPEEGDWNY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)F)CCC5=CC=CC=C5.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


